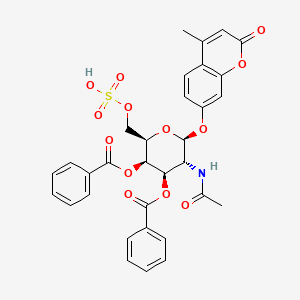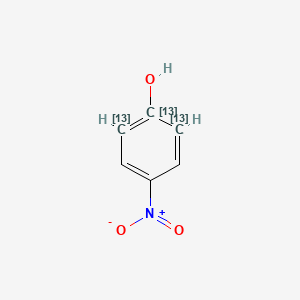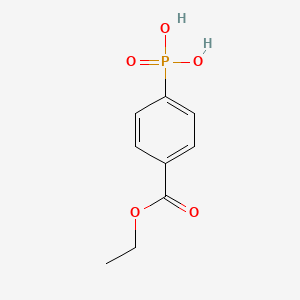
alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. The compound is often used in metabolic research, clinical diagnostics, and environmental studies due to its stable isotope labeling, which allows for precise tracking and analysis in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester typically involves the acetylation of vanillylmandelic acid followed by esterification. The reaction conditions often include the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The esterification step involves the reaction of the acetylated vanillylmandelic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, alcohols, and substituted vanillylmandelic acid derivatives.
Applications De Recherche Scientifique
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of vanillylmandelic acid derivatives.
Biology: Employed in metabolic studies to trace the pathways of catecholamine metabolism.
Medicine: Utilized in clinical diagnostics to measure catecholamine levels in patients with neuroendocrine tumors.
Industry: Applied in environmental studies to detect and quantify pollutants in air, water, and soil samples.
Mécanisme D'action
The mechanism of action of alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester involves its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of catecholamines in biological systems. The molecular targets include enzymes involved in catecholamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-methoxy-mandelic Acid-d3 Ethyl Ester Diacetate
- Alpha,4-Diacetoxy-3-methoxy-benzeneacetic Acid-d3 Ethyl Ester
Uniqueness
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its specific labeling with deuterium, which provides enhanced stability and precision in tracking metabolic pathways. This makes it particularly valuable in studies requiring high accuracy and sensitivity.
Propriétés
IUPAC Name |
ethyl 2-acetyloxy-2-[4-acetyloxy-3-(trideuteriomethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-5-20-15(18)14(22-10(3)17)11-6-7-12(21-9(2)16)13(8-11)19-4/h6-8,14H,5H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPBIJSPHHIPX-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
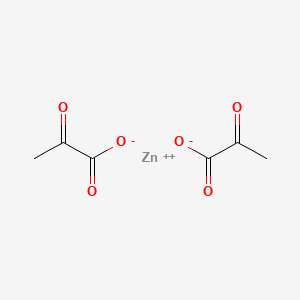


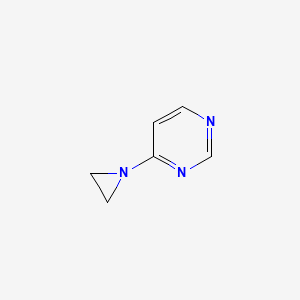
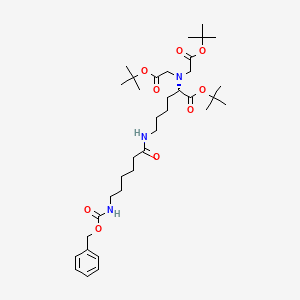
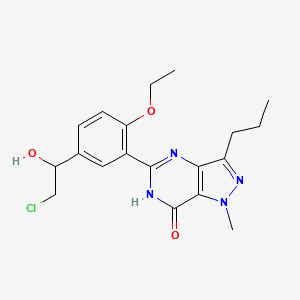
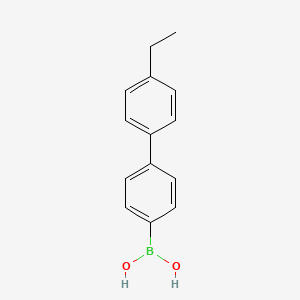
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
